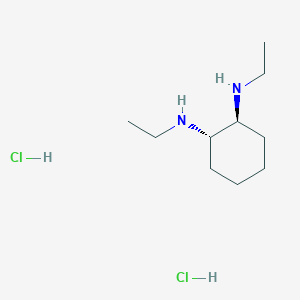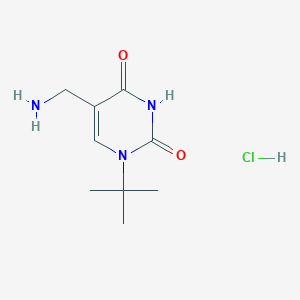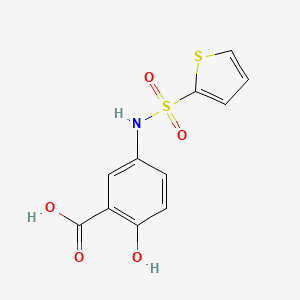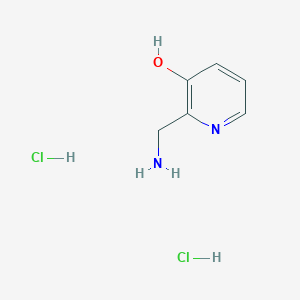![molecular formula C19H22ClNO3 B2834789 N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide CAS No. 1798463-15-6](/img/structure/B2834789.png)
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound characterized by its complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the intermediate: This involves the reaction of 2-chlorobenzyl chloride with methoxyethylamine under controlled conditions to form the intermediate compound.
Coupling reaction: The intermediate is then coupled with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)acetamide
- N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)butanamide
Uniqueness
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl and methoxyphenyl groups, along with the propanamide backbone, makes it particularly versatile in various applications.
特性
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-15-10-7-14(8-11-15)9-12-19(22)21-13-18(24-2)16-5-3-4-6-17(16)20/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKZCFFOHQXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2834706.png)










![4-(2-methyl-1,3-oxazol-4-yl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2834724.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)

